

Toxicological Profile of Fluometuron-N-desmethyl-4-hydroxy (CGA-236432)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluometuron-N-desmethyl-4-hydroxy*

Cat. No.: *B1436920*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of **Fluometuron-N-desmethyl-4-hydroxy**, a significant metabolite of the herbicide fluometuron. Identified by the chemical name 1-methyl-3-(4-hydroxy-3-trifluoromethylphenyl)urea and the code CGA-236432, this compound is recognized as a residue of concern in animal products by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). Due to the limited availability of specific toxicological data for this metabolite in the public domain, this guide synthesizes information on its formation, regulatory status, and provides a toxicological assessment based on the available data for the parent compound, fluometuron, in line with regulatory assumptions of equivalent toxicity.

Chemical Identity and Metabolism

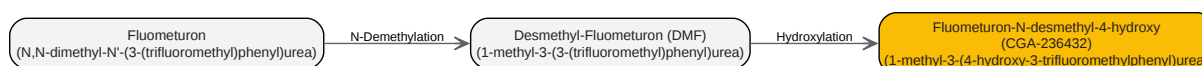
Fluometuron-N-desmethyl-4-hydroxy (CGA-236432) is a metabolite of the phenylurea herbicide fluometuron. Its formation involves two key metabolic transformations: N-demethylation of the parent fluometuron to form desmethyl-fluometuron (DMF), followed by hydroxylation of the phenyl ring.

The metabolic pathway of fluometuron is a critical aspect of its toxicological assessment. The primary route of degradation involves microbial metabolism.^[1] In animals, fluometuron is

metabolized by oxidative processes, leading to a variety of ring-hydroxylated metabolites.[2] The U.S. EPA has identified three hydroxylated metabolites of concern in animal commodities:

- CGA-236431: 1-(4-hydroxy-3-trifluoromethylphenyl)urea
- CGA-236432: 1-methyl-3-(4-hydroxy-3-trifluoromethylphenyl)urea (**Fluometuron-N-desmethyl-4-hydroxy**)
- CGA-13211: 1,1-dimethyl-3-(4-hydroxy-3-trifluoromethylphenyl)urea

For dietary risk assessment in animals, the residues of concern include fluometuron, its metabolites determined as trifluoromethylaniline (TFMA), and these hydroxylated metabolites and their conjugates.[1]



[Click to download full resolution via product page](#)

Figure 1: Simplified metabolic pathway of Fluometuron to **Fluometuron-N-desmethyl-4-hydroxy**.

Toxicological Data

Specific quantitative toxicological data for **Fluometuron-N-desmethyl-4-hydroxy** (CGA-236432) are not readily available in peer-reviewed literature. In the absence of such data, regulatory bodies like the U.S. EPA adopt a conservative approach for risk assessment, assuming that metabolites and degradates are of equal toxicity to the parent compound.[1] Therefore, the toxicological profile of fluometuron is presented here as a surrogate.

Acute Toxicity of Fluometuron

Test	Species	Route	Value	Toxicity Category
LD50	Rat	Oral	6416 - 8900 mg/kg	IV (Practically Nontoxic)
LD50	Rabbit	Dermal	>10,000 mg/kg	IV (Practically Nontoxic)
LC50	Rat	Inhalation	>2.0 mg/L	III
Eye Irritation	Rabbit	-	Moderately Irritating	II
Skin Irritation	Rabbit	-	Mildly Irritating	III
Dermal Sensitization	Guinea Pig	-	Not a sensitizer	-

Data sourced from EXTOTOXNET PIP[3]

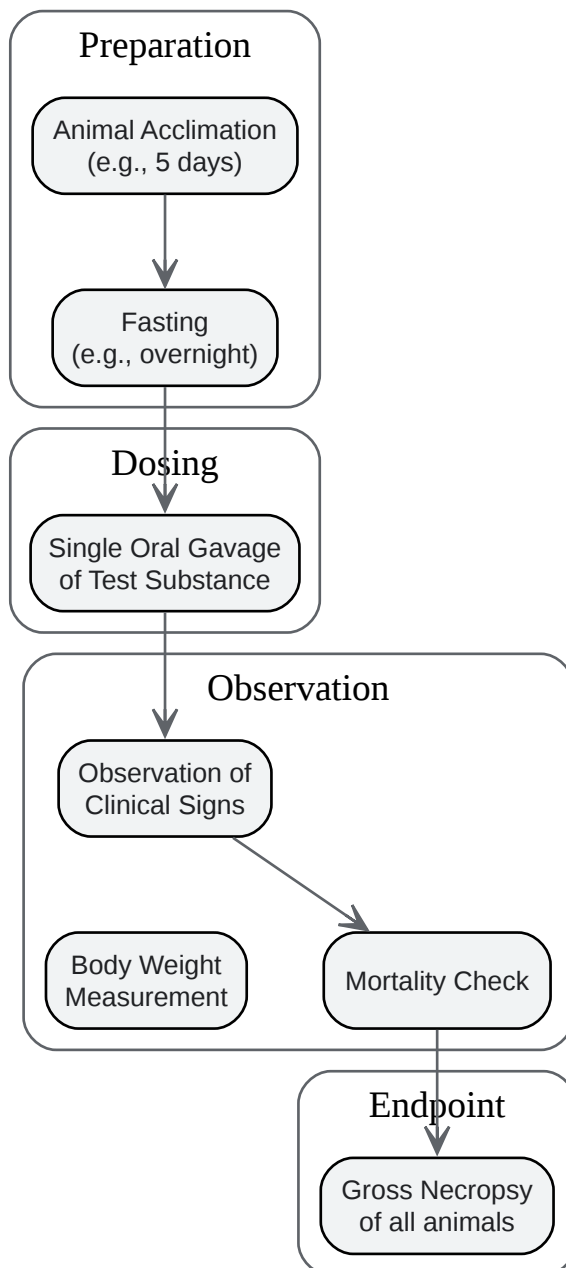
Chronic Toxicity and Other Endpoints for Fluometuron

- Subchronic Toxicity: In a 90-day study with rats, the highest dose of 750 mg/kg/day resulted in decreased body weight and congestion in the spleen, adrenals, liver, and kidneys, along with abnormalities in red blood cells.[3] In dogs, at a high dose of 150 mg/kg/day for 90 days, congestion of the liver, kidneys, and spleen was observed.[3]
- Carcinogenicity: Fluometuron is classified by the U.S. EPA as a Group C, possible human carcinogen, based on the induction of lung adenomas and carcinomas in male mice and malignant lymphocytic lymphomas in female mice.[2]
- Genotoxicity: Genotoxicity studies with fluometuron have been negative.[2]
- Reproductive and Developmental Toxicity: No primary reproductive effects were observed in rats. Developmental effects in rats were only seen at doses that also caused maternal toxicity.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of CGA-236432 are not publicly available. However, standard methodologies for the toxicological evaluation of pesticides, such as those established by the OECD, would be employed. An example of a general protocol for an acute oral toxicity study is provided below.

Example Protocol: Acute Oral Toxicity (OECD 423)



[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for an acute oral toxicity study based on OECD guidelines.

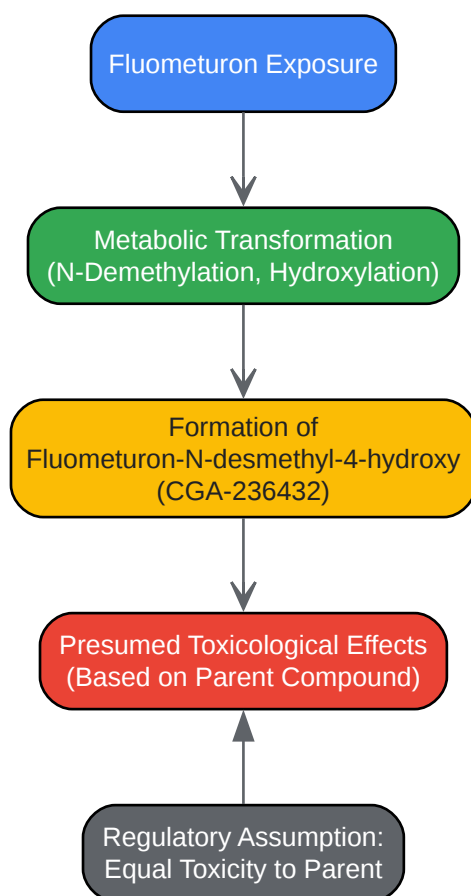
Methodology:

- **Test Animals:** Typically, young adult rats of a single strain are used.
- **Acclimation:** Animals are acclimated to the laboratory conditions for at least 5 days.
- **Fasting:** Animals are fasted (food, but not water) overnight prior to administration of the test substance.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
- **Observation Period:** Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- **Necropsy:** At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Signaling Pathways and Mechanism of Action

The primary mode of action for the parent compound, fluometuron, is the inhibition of photosynthesis at photosystem II.[3] This is the basis for its herbicidal activity.

The specific effects of **Fluometuron-N-desmethyl-4-hydroxy** on signaling pathways in mammals have not been elucidated in publicly available literature. However, the target organs identified in animal studies with fluometuron (liver, kidneys, spleen, and red blood cells) suggest that metabolic and hematopoietic pathways could be affected.[3] The carcinogenic effects observed in mice also point towards potential interference with pathways regulating cell proliferation and apoptosis. Without specific studies on CGA-236432, it is presumed to share a similar, though not identical, toxicological profile to the parent compound, with the hydroxylation potentially influencing its metabolic fate and interaction with biological targets.



[Click to download full resolution via product page](#)

Figure 3: Logical relationship for the toxicological assessment of **Fluometuron-N-desmethyl-4-hydroxy**.

Conclusion

Fluometuron-N-desmethyl-4-hydroxy (CGA-236432) is a key hydroxylated metabolite of fluometuron. While it is considered a residue of concern by regulatory agencies, a detailed and specific public toxicological profile is not available. The current approach for risk assessment relies on the toxicological data of the parent compound, fluometuron, under the conservative assumption of equal toxicity. Future research focusing on the specific toxicokinetics and dynamic properties of this metabolite would be beneficial for a more refined understanding of its potential health effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. EXTTOXNET PIP - FLUOMETURON [exttoxnet.orst.edu]
- To cite this document: BenchChem. [Toxicological Profile of Fluometuron-N-desmethyl-4-hydroxy (CGA-236432)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1436920#toxicological-profile-of-fluometuron-n-desmethyl-4-hydroxy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

